Denv-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Denv-IN-4 is a potent inhibitor of the dengue virus (DENV). It has shown significant antiviral effects by inhibiting the expression of DENV2 and reducing the activity of RNA-dependent RNA polymerase (RdRp). The compound has an effective concentration (EC50) of 4.79 μM and a low toxicity level (CC50 > 100 μM), making it a promising candidate for further research and development .
Vorbereitungsmethoden
The synthesis of Denv-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions .
Analyse Chemischer Reaktionen
Denv-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Denv-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving the inhibition of RNA-dependent RNA polymerase.
Biology: Employed in research to understand the molecular mechanisms of dengue virus inhibition.
Medicine: Investigated for its potential use in developing antiviral therapies against dengue virus.
Industry: Utilized in the production of antiviral agents and related research
Wirkmechanismus
Denv-IN-4 exerts its antiviral effects by inhibiting the activity of RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the dengue virus. By binding to RdRp, this compound prevents the synthesis of viral RNA, thereby inhibiting the replication and spread of the virus. This mechanism of action involves specific molecular targets and pathways that are essential for the viral life cycle .
Vergleich Mit ähnlichen Verbindungen
Denv-IN-4 is unique in its high selectivity and low toxicity compared to other similar compounds. Some similar compounds include:
Eigenschaften
Molekularformel |
C28H32N4O4Si |
---|---|
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
(1R,3aS)-1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-(4-nitroanilino)-3a,4-dihydro-1H-imidazo[1,5-a]indol-3-one |
InChI |
InChI=1S/C28H32N4O4Si/c1-28(2,3)37(4,5)36-23-16-10-19(11-17-23)26-30-24-9-7-6-8-20(24)18-25(30)27(33)31(26)29-21-12-14-22(15-13-21)32(34)35/h6-17,25-26,29H,18H2,1-5H3/t25-,26+/m0/s1 |
InChI-Schlüssel |
ZDPOOVOOOPKULV-IZZNHLLZSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2N3[C@@H](CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2N3C(CC4=CC=CC=C43)C(=O)N2NC5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.